molecular formula C15H27N3O6 B2810279 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane CAS No. 1392500-07-0

2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane

Cat. No. B2810279
CAS RN: 1392500-07-0
M. Wt: 345.396
InChI Key: ZFDVYWOIFHYEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is a chemical compound with the molecular formula C15H27N3O6 . It is a solid substance at 20°C and has a molecular weight of 345.40 . The compound appears as a white or colorless to light orange to yellow powder, lump, or clear liquid .


Molecular Structure Analysis

The molecular structure of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is characterized by the presence of azide groups and dioxane rings. The azide group (-N3) is a functional group that consists of three nitrogen atoms. The dioxane ring is a six-membered ring with two oxygen atoms .


Physical And Chemical Properties Analysis

2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is a solid at 20°C . It has a molecular weight of 345.40

Scientific Research Applications

Conversion of Hydrophobic Molecules into Hydrophilic Derivatives

This compound is used as a BGL Reagent . It plays a crucial role in converting hydrophobic molecules into hydrophilic derivatives . This conversion is particularly useful in the field of drug delivery, where it is often necessary to modify the solubility properties of therapeutic agents to improve their bioavailability .

Synthesis of Water-Soluble Resveratrol and Piceatannol

The compound has been used in the synthesis and evaluation of water-soluble resveratrol and piceatannol via BGLation . These water-soluble derivatives of resveratrol and piceatannol could have potential applications in the field of nutraceuticals and functional foods .

Synthesis of Various Heterocycles

Organic azides, such as “2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane”, have been used in the synthesis of various heterocycles . These heterocycles are fundamental structures in many natural products and pharmaceuticals .

One-Pot Domino Reaction

Organic azides have been used in one-pot domino reactions to synthesize various heterocycles from the corresponding organic azides . This method is efficient and can be used to create complex structures in a single step .

Utility of Chosen Catalysts in Chemoselectivity

Organic azides have been used to study the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds . This research could have implications in the field of organic synthesis .

Nucleophilic Addition

Organic azides have been used in nucleophilic addition reactions, such as Aza-Michael addition . This type of reaction is a powerful tool in the synthesis of nitrogen-containing compounds .

Cycloaddition Reactions

Organic azides have been used in cycloaddition reactions, such as [3+2] cycloaddition . This reaction is a key step in the synthesis of five-membered heterocycles .

Insertion Reaction of C-H Amination

Organic azides have been used in the insertion reaction of C-H amination . This reaction is a useful method for the introduction of nitrogen atoms into organic molecules .

properties

IUPAC Name

5-[2-azido-3-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propoxy]-2,2-dimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-14(2)21-7-12(8-22-14)19-5-11(17-18-16)6-20-13-9-23-15(3,4)24-10-13/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDVYWOIFHYEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)N=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.